molecular formula C7H8ClN B8559042 Pyridine, 4-ethenyl-, hydrochloride CAS No. 3283-40-7

Pyridine, 4-ethenyl-, hydrochloride

Cat. No. B8559042
CAS RN: 3283-40-7
M. Wt: 141.60 g/mol
InChI Key: DYPSPXFRXXXUNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05072029

Procedure details

A mixture of 4.97 g of crosslinked poly(4-vinylpyridine hydrochloride) (Fluka Chemical Corp., catalog number 82803, 6 meq/g), 192 g (207 mL, 2.74 mol) of 2,3-dihydrofuran, 118 g (116 mL, 1.36 mol) of methacrylic acid, and 1 g of phenothiazine was heated at 2° C. per minute. When the temperature reached 45° C., an exothermic reaction caused the temperature to rise to 82° C. The catalyst was removed by filtration. NMR analysis of the filtrate showed no residual methacrylic acid. After addition of sodium carbonate and calcium hydride, excess dihydrofuran was removed with a rotary evaporator, and distillation gave 151.7 g of tetrahydrofuranyl methacrylate, b.p. 43°-44° C. (0.75 mm).
Quantity
207 mL
Type
reactant
Reaction Step One
Quantity
116 mL
Type
reactant
Reaction Step One
Quantity
4.97 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH2:3][CH2:2]1.[C:6]([OH:11])(=[O:10])[C:7]([CH3:9])=[CH2:8]>C=CC1C=CN=CC=1.Cl.C1C2NC3C(=CC=CC=3)SC=2C=CC=1>[C:6]([O:11][CH:5]1[CH2:4][CH2:3][CH2:2][O:1]1)(=[O:10])[C:7]([CH3:9])=[CH2:8] |f:2.3|

Inputs

Step One
Name
Quantity
207 mL
Type
reactant
Smiles
O1CCC=C1
Name
Quantity
116 mL
Type
reactant
Smiles
C(C(=C)C)(=O)O
Name
Quantity
4.97 g
Type
catalyst
Smiles
C=CC1=CC=NC=C1.Cl
Name
Quantity
1 g
Type
catalyst
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 2° C. per minute
CUSTOM
Type
CUSTOM
Details
reached 45° C.
CUSTOM
Type
CUSTOM
Details
an exothermic reaction
CUSTOM
Type
CUSTOM
Details
to rise to 82° C
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
ADDITION
Type
ADDITION
Details
After addition of sodium carbonate and calcium hydride, excess dihydrofuran
CUSTOM
Type
CUSTOM
Details
was removed with a rotary evaporator, and distillation

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 151.7 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.